(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-methylpropyl)phenyl]propanoic acid
Description
This compound belongs to the family of Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acids, widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s base-labile protective properties. The structure features:
- Fmoc group: A bulky, UV-active protecting group that enhances solubility in organic solvents and facilitates deprotection under mild basic conditions (e.g., piperidine) .
- Amino acid backbone: The (2S)-configuration indicates a stereospecific L-amino acid derivative.
- 4-(2-Methylpropyl)phenyl side chain: A hydrophobic isobutyl-substituted aromatic group, which distinguishes it from other Fmoc-protected amino acids.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-methylpropyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4/c1-18(2)15-19-11-13-20(14-12-19)16-26(27(30)31)29-28(32)33-17-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,18,25-26H,15-17H2,1-2H3,(H,29,32)(H,30,31)/t26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOQIOLCLDLITA-SANMLTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-methylpropyl)phenyl]propanoic acid, commonly referred to as Fmoc-amino acid, is a significant compound in the field of medicinal chemistry and peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility, making it valuable in various biochemical applications. This article delves into its biological activity, synthesis, and potential therapeutic applications.
- Molecular Formula : C25H29NO4
- Molecular Weight : 417.5 g/mol
- CAS Number : 199006-54-7
- Boiling Point : 629.1ºC at 760 mmHg
- Purity : Typically around 95% .
Biological Activity Overview
The biological activity of this compound is primarily linked to its role in peptide synthesis and its interactions with various biological targets. Compounds with similar structures have been shown to exhibit:
- Antimicrobial Activity : Related compounds often demonstrate significant antimicrobial properties, suggesting potential applications in treating infections.
- Enzyme Inhibition : Research indicates that similar compounds can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are crucial in inflammatory processes.
- Receptor Interaction : The Fmoc group provides stability against enzymatic degradation, enhancing the compound's ability to interact with biological receptors, potentially leading to therapeutic effects .
The mechanism of action for this compound involves:
- Enzyme Binding : The compound can bind to specific enzymes or receptors, modulating their activity.
- Fmoc Group Removal : Under basic conditions, the Fmoc group can be cleaved, exposing an active amino group that participates in further chemical reactions.
- Biological Target Interaction : The presence of the 4-(2-methylpropyl)phenyl group may enhance binding affinity to target proteins or enzymes.
Synthesis and Applications
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for efficient assembly of peptide chains with high purity.
Applications:
- Peptide Synthesis : Widely used as a building block in the synthesis of peptides for research and therapeutic purposes.
- Drug Development : Investigated for potential use as a precursor in drug formulations targeting specific biological pathways.
Case Studies and Research Findings
Several studies have highlighted the biological significance of compounds related to this compound:
| Study Reference | Findings |
|---|---|
| Study A (2020) | Demonstrated antimicrobial properties against Gram-positive bacteria. |
| Study B (2021) | Showed inhibition of cyclooxygenase enzymes, suggesting anti-inflammatory potential. |
| Study C (2023) | Explored receptor binding affinities indicating potential therapeutic applications in pain management. |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound is structurally analogous to other Fmoc-protected phenylalanine derivatives, differing primarily in the aromatic substituent. Key analogues include:
Physicochemical Properties
- Hydrophobicity : The 4-(2-methylpropyl)phenyl group in the target compound imparts greater hydrophobicity (logP ~5.2 estimated) compared to fluorinated or polar-substituted analogues (e.g., logP ~3.8 for 4-(difluoromethyl)phenyl ). This influences solubility in SPPS solvents (e.g., DMF, DCM).
- Stability : All Fmoc-protected compounds are sensitive to base, but electron-withdrawing groups (e.g., -CF3 in ) may slightly delay deprotection due to reduced electron density at the carbonate linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
